molecular formula C15H10O7 B3324842 3-(4-Carboxyphenoxy)phthalic acid CAS No. 198330-12-0

3-(4-Carboxyphenoxy)phthalic acid

Cat. No.: B3324842
CAS No.: 198330-12-0
M. Wt: 302.23 g/mol
InChI Key: XIFOTMQYGCBQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It’s known that phthalic acid interacts with several receptors such asEstrogen receptor alpha , Progesterone receptor , Estrogen receptor beta , and Peroxisome proliferator-activated receptors . These receptors play crucial roles in various biological processes, including cell proliferation, differentiation, and metabolic homeostasis.

Mode of Action

It’s known to form complex structures with metal ions such asNickel (Ni) and Cadmium (Cd) . These complexes have been characterized by elemental analysis (EA), infrared spectra (IR), X-ray powder diffraction (XRPD), solid fluorescence, and thermogravimetric analysis (TGA) .

Biochemical Pathways

Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates often involves the formation of protocatechuate, which is further metabolized through the beta-ketoadipate pathway .

Pharmacokinetics

The compound’s solubility and stability under various conditions suggest that it may have unique pharmacokinetic properties .

Result of Action

The compound’s ability to form complex structures with metal ions suggests that it may influence cellular processes that involve these ions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Carboxyphenoxy)phthalic acid. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of metal ions in the environment can influence the compound’s ability to form complex structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Carboxyphenoxy)phthalic acid can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with 4-hydroxybenzoic acid under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Phthalic anhydride and 4-hydroxybenzoic acid.

    Catalyst: Concentrated sulfuric acid.

    Reaction Conditions: The mixture is heated to around 150-200°C for several hours.

    Product: This compound is obtained after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products .

Chemical Reactions Analysis

Properties

IUPAC Name

3-(4-carboxyphenoxy)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-13(17)8-4-6-9(7-5-8)22-11-3-1-2-10(14(18)19)12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFOTMQYGCBQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Carboxyphenoxy)phthalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-Carboxyphenoxy)phthalic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Carboxyphenoxy)phthalic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Carboxyphenoxy)phthalic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Carboxyphenoxy)phthalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-Carboxyphenoxy)phthalic acid
Customer
Q & A

Q1: What is the structural significance of 3-(4-Carboxyphenoxy)phthalic acid in the formation of coordination polymers?

A1: this compound, often denoted as H3L in the literature, acts as a versatile, semi-rigid, asymmetric, V-shaped, multicarboxylate ligand. [, , , , ] This unique structure allows it to bind to metal ions, typically transition metals like Zn(II), Cd(II), Co(II), and Mn(II), through its carboxylate groups. [, , , , ] The "V" shape and semi-rigidity introduce variations in the spatial arrangement of the resulting metal-organic frameworks, influencing the dimensionality and topology of the coordination polymers. [, , , , ]

Q2: How do different N-donor ligands impact the structures of coordination polymers formed with this compound?

A2: Studies have shown that introducing N-donor ligands, such as 4,4'-bipyridine (4,4'-bpy), 1,10-phenanthroline (phen), or 1,3,5-tris(1-imidazolyl)benzene (tib), alongside this compound, can significantly influence the final structure of the coordination polymer. [, , , ] These N-donor ligands act as bridging units, connecting the metal-carboxylate chains or layers, leading to the formation of higher-dimensional networks. [, , , ] The size and geometry of the N-donor ligand, along with its coordination preferences, play a crucial role in determining the overall architecture of the resulting framework. [, , , ]

Q3: Have any luminescent properties been observed in coordination polymers incorporating this compound?

A3: Yes, some Cd(II) coordination polymers synthesized using this compound, along with various N-donor ligands like phen, 2,2′-bipyridine (2,2′-bpy), and 4,4'-bpy, have exhibited interesting luminescent properties. [] The luminescence behavior is attributed to the combined effects of the ligand-to-metal charge transfer (LMCT) and metal-centered (MC) transitions within the framework. []

Q4: Can the position of the carboxylic acid group on the phenyl ring of this compound influence the structure of coordination polymers?

A4: Research suggests that the position of the carboxylic acid substituent on the phenyl ring of this compound plays a crucial role in determining the final structure of the coordination polymer. [] By comparing analogous ligands with varying carboxylic acid positions, researchers have observed significant differences in the resulting framework structures, even when using the same metal ion and auxiliary ligand. []

Q5: What analytical techniques are commonly employed to characterize this compound-based coordination polymers?

A5: Researchers rely on a combination of techniques to characterize the structure and properties of these coordination polymers. Single-crystal X-ray diffraction is essential for elucidating the crystal structure and coordination environments within the framework. [, , , , ] Other common techniques include: * Infrared spectroscopy (IR) to identify functional groups and bonding interactions.* Thermogravimetric analysis (TGA) to investigate thermal stability and decomposition patterns. * Powder X-ray diffraction (PXRD) for phase identification and crystallinity analysis.* Elemental analysis to determine the elemental composition. * Luminescence spectroscopy (where applicable) to study the emission properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.